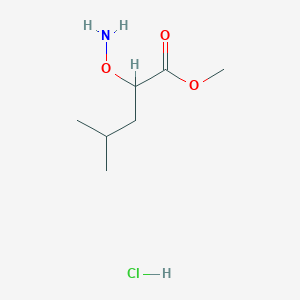![molecular formula C16H21Cl2FN4O B2973352 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride CAS No. 2418728-05-7](/img/structure/B2973352.png)
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminomethyl group, a fluorophenyl group, and a trimethylpyrazine carboxamide moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the amidation of a carboxylic acid substrate with an amine functional group. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The use of coupling reagents or catalysts, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, can enhance the efficiency and yield of the amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to isolate the final product. The dihydrochloride form is usually obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share structural similarities and have diverse biological activities.
Carboxamide derivatives: Similar compounds with carboxamide moieties, which are known for their therapeutic potential.
Uniqueness
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and trimethylpyrazine moieties contribute to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.2ClH/c1-9-10(2)21-15(11(3)20-9)16(22)19-8-13-5-4-12(7-18)6-14(13)17;;/h4-6H,7-8,18H2,1-3H3,(H,19,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPTNAOPBGQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)NCC2=C(C=C(C=C2)CN)F)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)
![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2973272.png)



![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B2973292.png)
